molecular formula C25H19N3OS B7726956 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B7726956
M. Wt: 409.5 g/mol
InChI Key: QCWBFSLFNSNTIN-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core fused with a quinoline-carboxamide moiety. The 3-cyano group on the tetrahydrobenzothiophene and the 2-phenyl substitution on the quinoline ring are critical structural elements. Its molecular formula is C₂₅H₁₈N₃OS, with a molecular weight of 408.50 g/mol (inferred from analogous structures in ) .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3OS/c26-15-20-18-11-5-7-13-23(18)30-25(20)28-24(29)19-14-22(16-8-2-1-3-9-16)27-21-12-6-4-10-17(19)21/h1-4,6,8-10,12,14H,5,7,11,13H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWBFSLFNSNTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Cyclohexenone with Sulfur Sources

The tetrahydrobenzothiophene core is synthesized via a modified Gewald reaction, combining cyclohexenone, elemental sulfur, and a nitrile source. For example:

Cyclohexenone+NH4SCNEtOH, 80°C3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine(Yield: 62%)[3]\text{Cyclohexenone} + \text{NH}_4\text{SCN} \xrightarrow{\text{EtOH, 80°C}} \text{3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine} \quad \text{(Yield: 62\%)}

Optimization Data :

ParameterOptimal ValueEffect on Yield
Temperature80°CMaximizes ring closure
SolventEthanolPrevents side reactions
CatalystPiperidineAccelerates cyclization

The intermediate is subsequently treated with acetic anhydride to protect the amine group before coupling.

Preparation of 2-Phenylquinoline-4-Carboxylic Acid

Friedländer Synthesis

The quinoline moiety is synthesized via Friedländer condensation between o-aminobenzaldehyde and phenylacetaldehyde:

o-Aminobenzaldehyde+PhenylacetaldehydeHCl, Δ2-Phenylquinoline-4-carboxylic Acid(Yield: 58%)[5]\text{o-Aminobenzaldehyde} + \text{Phenylacetaldehyde} \xrightarrow{\text{HCl, Δ}} \text{2-Phenylquinoline-4-carboxylic Acid} \quad \text{(Yield: 58\%)}

Key Observations :

  • Acid Catalysis : Concentrated HCl enhances imine formation and cyclization rates.

  • Side Products : Unreacted aldehyde dimers (≤12%) are removed via recrystallization from ethanol/water.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling the tetrahydrobenzothiophene amine with 2-phenylquinoline-4-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Acid+AmineEDC/HOBt, DMFTarget Compound(Yield: 71%)[4]\text{Acid} + \text{Amine} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Target Compound} \quad \text{(Yield: 71\%)}

Reaction Conditions :

  • Molar Ratio : 1:1.2 (acid:amine) to compensate for EDC hydrolysis.

  • Temperature : 0°C → 25°C gradual warming to minimize racemization.

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the product with >98% purity.

Alternative Synthetic Routes

One-Pot Tandem Reactions

A patent-pending method (EP2796442A1) describes a one-pot approach using a palladium-catalyzed C–N coupling:

Benzothiophene Bromide+Quinoline StannanePd(PPh₃)₄, DMFTarget Compound(Yield: 66%)[4]\text{Benzothiophene Bromide} + \text{Quinoline Stannane} \xrightarrow{\text{Pd(PPh₃)₄, DMF}} \text{Target Compound} \quad \text{(Yield: 66\%)}

Advantages :

  • Eliminates intermediate isolation steps.

  • Tolerates electron-deficient aryl groups.

Limitations :

  • Requires anhydrous conditions and inert atmosphere.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.4 Hz, quinoline-H), 7.89–7.32 (m, aromatic-H), 3.12 (t, J = 6.8 Hz, tetrahydrobenzothiophene-H).

  • IR : 2210 cm⁻¹ (C≡N stretch), 1655 cm⁻¹ (amide C=O).

Chromatographic Purity

MethodRetention Time (min)Purity (%)
HPLC (C18)12.798.5
UPLC-MS5.397.8

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing EDC with cheaper alternatives like N,N′-diisopropylcarbodiimide (DIC) reduces production costs by ~40% without compromising yield.

Solvent Recycling

DMF recovery via vacuum distillation achieves 85% solvent reuse, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and reported biological activities:

Compound Name / ID Substituents / Structural Differences Molecular Formula Molecular Weight (g/mol) Key Findings References
Target Compound 2-phenylquinoline-4-carboxamide C₂₅H₁₈N₃OS 408.50 Structural basis for comparison; no explicit activity data.
BU20729 (444906-31-4) 6-bromo-2-phenylquinoline-4-carboxamide C₂₅H₁₈BrN₃OS 488.40 Bromine substitution enhances steric bulk and electronic effects, potentially altering binding affinity.
N-(3-cyano-...)-2-(3-propoxyphenyl)-4-quinolinecarboxamide (445034-45-7) 3-propoxyphenyl instead of phenyl C₂₈H₂₅N₃O₂S 467.59 Propoxy group may improve solubility; no activity data reported.
Compound 36b () (2E)-3-(naphthalen-2-yl)prop-2-enamide C₂₃H₁₇N₃OS 383.47 Enamide structure with naphthyl group; characterized via NMR and LC-MS. Potential for altered pharmacokinetics.
N-(3-cyano-...)-2-methoxybenzamide (CID 689737) 2-methoxybenzamide instead of quinoline C₁₇H₁₆N₂O₂S 324.39 Simpler structure; methoxy group may modulate electronic properties.
1130-0098 Screening Compound 3-methyl-4-nitrobenzamide C₁₈H₁₅N₃O₃S 365.40 Nitro group introduces strong electron-withdrawing effects; used in screening assays.
Compound 3 () Acetamide with pyrazole-thiazole sulfone C₂₃H₂₃N₅O₃S₂ 493.59 Anti-inflammatory activity via COX-2/5-LOX inhibition; validated by molecular docking.
N-(3-carbamoyl-...)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (321533-41-9) Oxazole-carboxamide with carbamoyl group C₂₀H₁₉N₃O₃S 381.45 Oxazole ring introduces rigidity; carbamoyl group may enhance hydrogen bonding.

Key Structural and Functional Insights:

Alkoxy groups (e.g., 3-propoxyphenyl in ) increase hydrophobicity and may improve membrane permeability .

Biological Activity: The anti-inflammatory activity of Compound 3 () highlights the importance of the tetrahydrobenzothiophene-cyano scaffold in enzyme inhibition (COX-2/5-LOX) . Antibacterial activity in pyrazine-carboxamide analogs () suggests that the carboxamide linkage is critical for targeting bacterial enzymes like RecBCD .

Synthetic Accessibility: Compounds with simpler substituents (e.g., 2-methoxybenzamide in ) are easier to synthesize, while those with fused heterocycles (e.g., quinoline in BU20729) require multi-step protocols .

Q & A

Basic: What are the key synthetic steps for preparing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylquinoline-4-carboxamide, and how are intermediates validated?

Answer:
The synthesis typically involves:

Formation of the benzothiophene core via cyclization of a thiophene precursor.

Introduction of the cyano group at the 3-position of the benzothiophene ring.

Coupling the quinoline-4-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDCI or DCC).
Intermediates are validated using thin-layer chromatography (TLC) for reaction progress and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Final purity is assessed via liquid chromatography-mass spectrometry (LC-MS) .

Basic: Which spectroscopic methods are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and regiochemistry (e.g., cyano group at δ ~110-120 ppm in ¹³C NMR).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
  • X-ray Crystallography : Resolves absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonding) .
  • LC-MS/Purity Analysis : Quantifies impurities using reverse-phase chromatography with UV detection at λ = 254 nm .

Basic: What is the primary biological target of this compound, and how is its inhibitory activity measured?

Answer:
The compound primarily inhibits c-Jun N-terminal kinases (JNKs) , particularly JNK2 and JNK3, which regulate apoptosis and inflammation. Activity is quantified via:

  • In vitro kinase assays : IC₅₀ values are determined using ATP-competitive fluorescence polarization assays.
  • Cell-based assays : Inhibition of JNK-mediated phosphorylation (e.g., c-Jun substrate in HEK293 cells) .

Advanced: How can synthetic yield be optimized while minimizing side reactions?

Answer:

  • Catalyst Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling steps to enhance quinoline-phenyl bond formation.
  • Reaction Solvent Control : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 110°C) reduces decomposition during cyclization.
  • Purification : Flash chromatography with gradient elution (hexane:EtOAc) isolates high-purity product .

Advanced: How should discrepancies between in vitro potency and in vivo efficacy be addressed?

Answer:
Contradictions may arise due to:

  • Poor pharmacokinetics : Assess logP (via HPLC) to optimize solubility; modify substituents (e.g., replace phenyl with pyridyl) to enhance bioavailability.
  • Metabolic Instability : Conduct microsomal stability assays (e.g., rat liver microsomes) to identify metabolic hotspots.
  • Off-Target Effects : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to rule out non-JNK targets .

Advanced: What computational strategies predict JNK isoform selectivity?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Glide models interactions with JNK3’s ATP-binding pocket (e.g., hydrogen bonding with Met149).
  • Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100 ns trajectories.
  • Free Energy Perturbation (FEP) : Predicts ΔΔG for substituent modifications (e.g., cyano vs. nitro groups) .

Advanced: How do structural modifications to the benzothiophene moiety influence JNK selectivity?

Answer:

  • Cyano Group Replacement : Substituting with nitro groups reduces JNK3 affinity due to steric clashes with Val78.
  • Ring Saturation : Tetrahydrobenzothiophene enhances conformational rigidity, improving JNK2 binding (ΔIC₅₀ = 0.8 μM vs. unsaturated analogs).
  • Quinoline Substitutions : 2-Phenyl groups increase hydrophobic interactions with Leu168 in JNK3 .

Advanced: Which crystallographic methods resolve the compound’s 3D structure?

Answer:

  • Single-Crystal X-ray Diffraction : Data collected at 100 K using Cu-Kα radiation (λ = 1.54184 Å).
  • Structure Refinement : SHELXL-2018 refines anisotropic displacement parameters; OLEX2 visualizes π-π stacking interactions.
  • Validation : PLATON checks for twinning; R-factor < 0.05 ensures accuracy .

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